molecular formula C13H14N8O2 B4329546 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile

4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile

Cat. No.: B4329546
M. Wt: 314.30 g/mol
InChI Key: QBBNRUCAKGLLHY-UHFFFAOYSA-N
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Description

4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile is a complex organic compound that belongs to the class of triazine derivatives This compound is notable for its unique structure, which includes a triazole ring, a morpholine ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile typically involves multiple steps. One common method is the “click chemistry” approach, which is known for its efficiency and selectivity. This method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and continuous flow techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The triazole and triazine rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile apart from similar compounds is its unique combination of the triazole, morpholine, and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(4-acetyl-5-methyltriazol-1-yl)-6-morpholin-4-yl-1,3,5-triazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N8O2/c1-8-11(9(2)22)18-19-21(8)13-16-10(7-14)15-12(17-13)20-3-5-23-6-4-20/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBNRUCAKGLLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC(=NC(=N2)C#N)N3CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile
Reactant of Route 6
4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2-carbonitrile

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